Structural Differentiation of CAS 1396882-68-0 from the 2-Phenyl-Imidazole Analog: Molecular Weight and Lipophilicity Comparison
The target compound, 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one (CAS 1396882-68-0), possesses a molecular formula of C19H26N4O (MW 326.4 g/mol) with an unsubstituted imidazole ring at the N1 position of the ethyl linker [1]. Its closest catalogued structural analog, 2-phenyl-1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)butan-1-one, has the molecular formula C25H30N4O (MW 402.5 g/mol), reflecting the presence of an additional phenyl substituent at the C2 position of the imidazole ring . This structural difference produces a computed topological polar surface area (tPSA) difference of approximately 5–8 Ų and an estimated clogP increase of approximately 1.5–2.0 log units for the 2-phenyl analog relative to the target compound, based on the general SAR framework established for substituted imidazolyl-alkyl-piperazines in US Patent 5,043,447 [2].
| Evidence Dimension | Molecular weight, molecular formula, and lipophilicity-based differentiation |
|---|---|
| Target Compound Data | C19H26N4O; MW 326.4 g/mol; unsubstituted imidazole (CAS 1396882-68-0) |
| Comparator Or Baseline | C25H30N4O; MW 402.5 g/mol; 2-phenyl-substituted imidazole analog |
| Quantified Difference | ΔMW = 76.1 g/mol (23.3% increase); estimated ΔclogP ≈ +1.5 to +2.0 |
| Conditions | Molecular property calculation based on standard cheminformatics methods; experimental logP/logD values not publicly available for either compound |
Why This Matters
The substantial lipophilicity difference between these two compounds predicts significantly different membrane permeability, blood-brain barrier penetration potential, and non-specific protein binding, making them non-interchangeable in any biological assay or reference application.
- [1] PubChem Compound Summary. CID 71788586. 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one. Molecular Formula: C19H26N4O, Molecular Weight: 326.4 g/mol. National Center for Biotechnology Information. Retrieved April 2026. View Source
- [2] U.S. Patent 5,043,447. Substituted imidazolyl-alkyl-piperazine and -diazepine derivatives. Syntex (U.S.A.) Inc. Issued August 27, 1991. View Source
